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Compound of Interest

Compound Name: SKI V

Cat. No.: B2592955 Get Quote

In the rapidly evolving landscape of targeted cancer therapy, kinase inhibitors play a pivotal

role. This guide provides a comprehensive benchmark of the dual Sphingosine Kinase (SPHK)

and Phosphoinositide 3-Kinase (PI3K) inhibitor, SKI V, against a selection of novel and

established kinase inhibitors. Designed for researchers, scientists, and drug development

professionals, this document offers an objective comparison of inhibitory activities, supported

by experimental data and detailed methodologies, to inform future research and development.

Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency of SKI V and a panel of comparator kinase

inhibitors. These compounds are categorized based on their primary targets: Sphingosine

Kinases (SPHK1/2) and PI3K isoforms.

Table 1: Comparison of Inhibitory Activity against Sphingosine Kinases
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Compound Target(s) IC50 / Ki Notes

SKI V SPHK IC50: 2 µM

Non-lipid,

noncompetitive

inhibitor.

SKI-II SPHK1/2

IC50: 0.5 µM (general

SPHK), 78 µM (SK1),

45 µM (SK2)[1][2][3]

[4][5]

Selective, non-ATP

competitive.[1][4]

PF-543 SPHK1
IC50: 2 nM, Ki: 3.6

nM[6][7][8][9]

Potent, selective, and

reversible

sphingosine-

competitive inhibitor.

[6][8] >100-fold

selectivity over

SPHK2.[6][7][8]

Opaganib

(ABC294640)
SPHK2

IC50: ~60 µM, Ki: 9.8

µM[10]

Selective, competitive

inhibitor with respect

to sphingosine.[10] No

significant activity

against SPHK1 at

concentrations up to

100 µM.[10]

Table 2: Comparison of Inhibitory Activity against PI3K and mTOR
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Compound Target(s) IC50 Notes

SKI V PI3K IC50: 6 µM

Inavolisib (GDC-0077) PI3Kα IC50: 0.038 nM

Potent and selective

for PI3Kα, with >300-

fold selectivity over

other class I isoforms.

More selective for

mutant PI3Kα.

Gedatolisib (PKI-587) PI3Kα, PI3Kγ, mTOR

IC50: 0.4 nM (PI3Kα),

5.4 nM (PI3Kγ), 1.6

nM (mTOR)

Potent dual inhibitor of

PI3K and mTOR.

RLY-2608 Mutant PI3Kα IC50: <10 nM

First-in-class

allosteric, mutant-

selective inhibitor with

8-12x selectivity over

wild-type PI3Kα.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams

are provided in the DOT language for Graphviz.

Sphingosine Kinase Signaling Pathway
This diagram illustrates the central role of Sphingosine Kinase (SPHK) in converting

sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell

survival, proliferation, and migration. Inhibition of SPHK, as with SKI V, leads to a decrease in

S1P levels and an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.
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Caption: Sphingosine Kinase Signaling Pathway and Inhibition by SKI V.

PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates cell growth,

proliferation, and survival. SKI V also targets this pathway, albeit with lower potency than its

effect on SPHK. This diagram shows the activation of PI3K and its downstream effectors, Akt

and mTOR, and the point of inhibition.
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Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by SKI V.

Experimental Workflow for Kinase Inhibition Assay
This workflow outlines a general procedure for determining the inhibitory activity of compounds

like SKI V against their target kinases.
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Caption: General Experimental Workflow for Kinase Inhibition Assays.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for assessing the inhibitory activity against SPHK and PI3K.

Sphingosine Kinase (SPHK) Inhibition Assay
This protocol is a representative fluorescence-based assay for measuring SPHK activity.

Objective: To determine the IC50 value of an inhibitor against SPHK1 or SPHK2.

Materials:

Recombinant human SPHK1 or SPHK2

Sphingosine (substrate)

ATP

Test inhibitor (e.g., SKI V)
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Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM

beta-glycerophosphate, 1 mM Na3VO4, 2 mM DTT, 0.01% Triton X-100)

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

384-well white plates

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the

wells of a 384-well plate.

Prepare a master mix containing the kinase assay buffer, recombinant SPHK, and

sphingosine.

Add the master mix to each well and incubate for a short period (e.g., 10-15 minutes) at

room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a solution of ATP to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's instructions. The signal (e.g., luminescence) is

proportional to the amount of ADP, which is indicative of kinase activity.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phosphoinositide 3-Kinase (PI3K) Inhibition Assay
This protocol describes a common method for assessing PI3K inhibitory activity.

Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.

Materials:
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Recombinant human PI3K (e.g., PI3Kα, β, δ, or γ)

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

ATP

Test inhibitor (e.g., SKI V)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT)

Detection system (e.g., ADP-Glo™ or a TR-FRET based assay)

384-well assay plates

Procedure:

Dispense the test inhibitor at various concentrations into the assay plate wells.

Add the PI3K enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes)

at ambient temperature.

Prepare a substrate solution containing PIP2 and ATP in the kinase assay buffer.

Start the kinase reaction by adding the substrate solution to all wells.

Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

Terminate the reaction and measure the signal according to the chosen detection method.

For instance, in an ADP-Glo™ assay, the luminescent signal corresponds to the amount of

ADP generated.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control and determine the IC50 value by non-linear regression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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